molecular formula C7H10N2O B1600159 Pyrrolidine, 1-(isocyanoacetyl)- CAS No. 67434-30-4

Pyrrolidine, 1-(isocyanoacetyl)-

Cat. No. B1600159
CAS RN: 67434-30-4
M. Wt: 138.17 g/mol
InChI Key: RRDPZNVNPIFWQB-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(isocyanoacetyl)-, also known as Pyrrolidine-1-carbonitrile, is a chemical compound with the formula C7H10N2O . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of Pyrrolidine, 1-(isocyanoacetyl)- consists of a five-membered pyrrolidine ring. This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine compounds are known for their versatility in chemical reactions. For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .


Physical And Chemical Properties Analysis

Pyrrolidine, 1-(isocyanoacetyl)- has a molecular weight of 138.1671 . The physicochemical parameters of pyrrolidine compounds can be modified by introducing heteroatomic fragments in these molecules .

Scientific Research Applications

Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives

Pyrrolo[3,4-c]pyridine derivatives, which share structural similarities with "Pyrrolidine, 1-(isocyanoacetyl)-", have demonstrated a broad spectrum of pharmacological properties. These compounds have been explored for their potential in treating diseases of the nervous and immune systems due to their analgesic and sedative effects. Moreover, their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been recognized, showcasing their versatility in various therapeutic areas (Wójcicka & Redzicka, 2021).

Cycloaddition Reactions and Synthesis of Pyrrolidines

Pyrrolidines, including those synthesized from "Pyrrolidine, 1-(isocyanoacetyl)-", play a crucial role in medicinal chemistry. The study of their synthesis through [3+2] cycloaddition reactions, especially involving N-methyl azomethine ylide and various substrates, has led to the creation of compounds with significant biological effects. These compounds find applications in medicine, as dyes, and in agrochemical substances, highlighting their importance in both scientific and industrial fields (Żmigrodzka et al., 2022).

Organocatalyst-mediated Reactions

The use of "Pyrrolidine, 1-(isocyanoacetyl)-" in organocatalyst-mediated reactions has been studied for the enantioselective synthesis of complex molecules. For instance, the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine has shown efficacy as an organocatalyst in asymmetric intramolecular aldol reactions. This application underscores the potential of pyrrolidine derivatives in facilitating the synthesis of enantiomerically enriched products, which are valuable in drug development and other areas of chemistry (Hayashi et al., 2007).

Environmental Applications

Beyond medicinal chemistry, pyridine derivatives, related to "Pyrrolidine, 1-(isocyanoacetyl)-", have been investigated for environmental applications. Research on the degradation mechanisms of pyridine in drinking water using dielectric barrier discharge (DBD) systems has shown promising results. This study indicates the potential of pyrrolidine and its derivatives in the removal of hazardous compounds from water, contributing to safer drinking water and environmental protection (Li et al., 2017).

Safety And Hazards

According to the safety data sheet, Pyrrolidine, 1-(isocyanoacetyl)- may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Pyrrolidine compounds have shown promising biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that pyrrolidine compounds can be some of the best sources of pharmacologically active lead compounds, guiding medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-isocyano-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-6-7(10)9-4-2-3-5-9/h2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDPZNVNPIFWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217783
Record name Pyrrolidine, 1-(isocyanoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine, 1-(isocyanoacetyl)-

CAS RN

67434-30-4
Record name 2-Isocyano-1-(1-pyrrolidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67434-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-(isocyanoacetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(isocyanoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To stirred and cooled (0° C.) methyl isocyanoacetate (96% technical grade, 5.0 g, 47.8 mmol) was slowly added in 0.75 h pyrrolidine (6.5 mL, 78 mmol). The mixture was stirred for 1.5 h with continued cooling and then concentrated. The resulting oil was co-evaporated twice from CH2Cl2:hexane to remove residual pyrrolidine. 2-Isocyano-1-(pyrrolidin-1-yl)ethanone BLE 04098 was obtained as a yellow solid (6.85 g, 98% yield) and used in the next step without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Yield
98%

Synthesis routes and methods II

Procedure details

To a stirred and cooled (0° C.) methyl isocyanoacetate (technical grade, 95%; 5.00 g, 47.8 mmol) was slowly added pyrrolidine (6.5 ml, 78 mmol). The mixture was stirred overnight with continued cooling and then concentrated. The resulting oil was repeatedly coevaporated from methylene chloride/hexane to remove residual pyrrolidine. Crude product, which was used in the next step without further purification, was thus afforded as 6.35 g (96%) of dark brown oil: 1H NMR (CDCl3) δ 4.24 (s, 2H), 3.53 (t, J=6.8, 2H), 3.41 (t, J=6.8, 2H), 2.02 (quintet, J=6.8, 2H), 1.90 (quintet, J=6.8, 2H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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